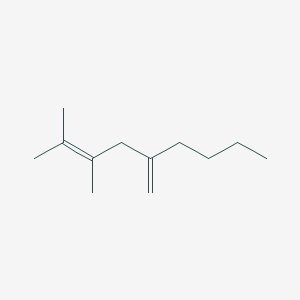
2-Nonene, 2,3-dimethyl-5-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonene, 2,3-dimethyl-5-methylene- is an organic compound belonging to the class of alkenes. Alkenes are hydrocarbons that contain at least one carbon-carbon double bond. This particular compound has a unique structure with multiple substituents, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonene, 2,3-dimethyl-5-methylene- can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 2,3-dimethyl-1-butene, with an appropriate alkyl halide under the presence of a strong base like potassium tert-butoxide. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Nonene, 2,3-dimethyl-5-methylene- may involve catalytic processes. Catalysts such as zeolites or transition metal complexes can be employed to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Nonene, 2,3-dimethyl-5-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding epoxides or diols.
Reduction: Hydrogenation of the double bonds using catalysts like palladium on carbon can yield saturated hydrocarbons.
Substitution: Halogenation reactions with reagents such as bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Scientific Research Applications
2-Nonene, 2,3-dimethyl-5-methylene- has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkenes.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Nonene, 2,3-dimethyl-5-methylene- involves its interaction with various molecular targets. The double bonds in the compound can participate in electrophilic addition reactions, where electrophiles attack the electron-rich double bonds. This can lead to the formation of carbocation intermediates, which can further react to form various products. The specific pathways and targets depend on the nature of the reacting species and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Nonene, 2-methyl-: Another alkene with a similar structure but different substituent positions.
2-Nonene, 4,6-dimethyl-: A compound with additional methyl groups at different positions.
2-Nonene, 5-ethyl-3,5-dimethyl-: A structurally related compound with an ethyl group.
Uniqueness
2-Nonene, 2,3-dimethyl-5-methylene- is unique due to its specific arrangement of substituents, which can influence its reactivity and physical properties. The presence of the methylene group at the 5-position adds to its distinctiveness, making it an interesting compound for various chemical studies and applications.
Properties
CAS No. |
161240-43-3 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
2,3-dimethyl-5-methylidenenon-2-ene |
InChI |
InChI=1S/C12H22/c1-6-7-8-11(4)9-12(5)10(2)3/h4,6-9H2,1-3,5H3 |
InChI Key |
QJDZGCYGTWELFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)CC(=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)
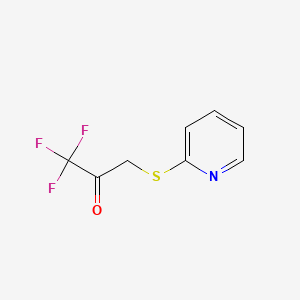
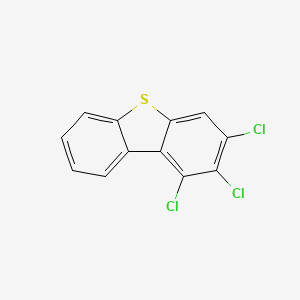

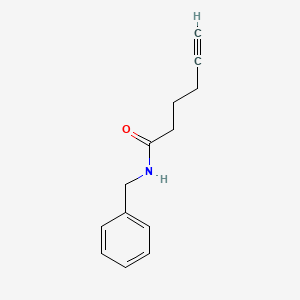
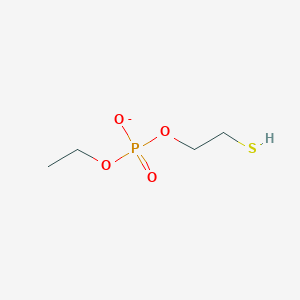
![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)
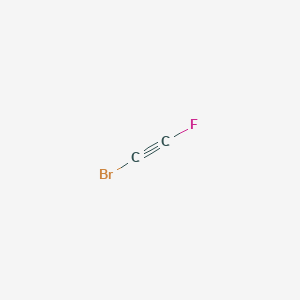
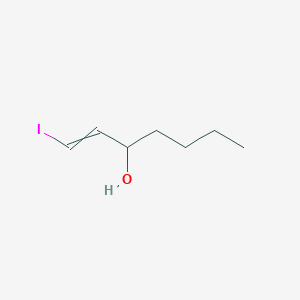
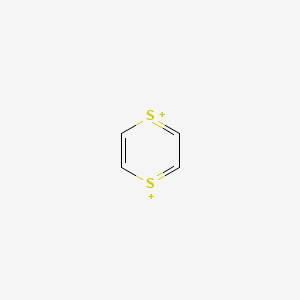
![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)
![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
